molecular formula C7H8ClNO4S B13558975 methyl4-(chlorosulfonyl)-5-methyl-1H-pyrrole-2-carboxylate

methyl4-(chlorosulfonyl)-5-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B13558975
M. Wt: 237.66 g/mol
InChI Key: AOUKGIUTKZZYRB-UHFFFAOYSA-N
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Description

Methyl 4-(chlorosulfonyl)-5-methyl-1H-pyrrole-2-carboxylate is a chemical compound with a complex structure that includes a pyrrole ring substituted with a chlorosulfonyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(chlorosulfonyl)-5-methyl-1H-pyrrole-2-carboxylate typically involves the chlorosulfonation of a suitable pyrrole precursor. The reaction conditions often require the use of chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:

    Starting Material: A suitable pyrrole derivative, such as 5-methyl-1H-pyrrole-2-carboxylate.

    Chlorosulfonation: The pyrrole derivative is treated with chlorosulfonic acid under controlled temperature conditions to introduce the chlorosulfonyl group at the desired position on the pyrrole ring.

    Purification: The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the final product.

Industrial Production Methods

Industrial production of methyl 4-(chlorosulfonyl)-5-methyl-1H-pyrrole-2-carboxylate may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(chlorosulfonyl)-5-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Various substituted pyrrole derivatives.

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Methyl 4-(chlorosulfonyl)-5-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(chlorosulfonyl)-5-methyl-1H-pyrrole-2-carboxylate involves its interaction with molecular targets through its reactive chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The compound’s effects are mediated through pathways involving these molecular interactions, which can lead to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(chlorosulfonyl)-5-methyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

Methyl4-(chlorosulfonyl)-5-methyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention due to its potential biological activities. This article reviews the compound's biological activities, including its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a chlorosulfonyl group and a methyl ester, which are critical for its biological activity. The presence of these functional groups influences its interaction with biological targets.

Antimicrobial Activity

Recent studies have reported that various pyrrole derivatives exhibit potent antimicrobial properties. For example, compounds similar to this compound have shown significant activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) often below 0.016 μg/mL .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundTarget PathogenMIC (μg/mL)Reference
This compoundM. tuberculosis< 0.016
Compound 32Drug-resistant Mtb< 0.016
Compound 5M. tuberculosisEquivalent to INH

The mechanism by which this compound exhibits its antimicrobial effects is primarily through inhibition of the mycolic acid biosynthesis pathway in M. tuberculosis. This pathway is crucial for the survival of the bacterium, making it a valuable target for drug development .

Structure-Activity Relationship (SAR)

SAR studies have indicated that modifications to the pyrrole ring and substituents significantly affect the compound's potency. For instance, larger substituents on the pyrrole ring tend to enhance activity, while smaller groups lead to decreased efficacy .

Table 2: Structure-Activity Relationships of Pyrrole Derivatives

Substituent TypeEffect on ActivityExample Compound
Large alkyl groupsIncreased potencyCompound 5
Small aromatic groupsDecreased potencyCompound 6
Electron-withdrawing groupsVariable effectsCompound 19

Case Studies

A notable case study involved the evaluation of this compound against various strains of Mycobacterium. The study demonstrated that this compound not only inhibited growth but also showed low cytotoxicity in mammalian cell lines, indicating a favorable therapeutic index .

Properties

Molecular Formula

C7H8ClNO4S

Molecular Weight

237.66 g/mol

IUPAC Name

methyl 4-chlorosulfonyl-5-methyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C7H8ClNO4S/c1-4-6(14(8,11)12)3-5(9-4)7(10)13-2/h3,9H,1-2H3

InChI Key

AOUKGIUTKZZYRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1)C(=O)OC)S(=O)(=O)Cl

Origin of Product

United States

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